molecular formula C8H6F4S B1446493 3-Fluoro-5-trifluoromethylthioanisole CAS No. 1414870-73-7

3-Fluoro-5-trifluoromethylthioanisole

Cat. No.: B1446493
CAS No.: 1414870-73-7
M. Wt: 210.19 g/mol
InChI Key: UVVGNQLTZPLCPN-UHFFFAOYSA-N
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Description

3-Fluoro-5-trifluoromethylthioanisole is a fluorinated aromatic compound of significant interest in advanced chemical research and development. The integration of both fluorine and trifluoromethylthio ether functional groups is designed to tune molecular properties such as conformation, lipophilicity, and metabolic stability, making it a valuable scaffold in medicinal chemistry and drug discovery . Fluorinated compounds like this one are frequently employed as key intermediates in the synthesis of more complex molecules, particularly in the development of potential therapeutic agents where the presence of fluorine can enhance membrane permeability and bioavailability . Its structural features suggest potential utility as a building block for ligands and inhibitors, especially in targeting enzymes and receptors. Researchers value this compound for exploring structure-activity relationships and modulating the electronic characteristics and binding affinity of lead compounds . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

1-fluoro-3-methylsulfanyl-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4S/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVGNQLTZPLCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC(=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 3-fluoro-5-trifluoromethylthioanisole typically involves:

These steps require selective functional group transformations, often starting from fluorinated aniline or phenol precursors.

Preparation of 3-Fluoroanisole as a Key Intermediate

A foundational step is the preparation of 3-fluoroanisole, which serves as a precursor for further trifluoromethylthiolation.

Method Overview (Based on Patent CN102249867A)

  • Starting material: m-fluoroaniline.
  • Step 1: Diazotization
    • m-fluoroaniline is treated with 98% sulfuric acid at 20–30 °C, then cooled to -5 °C.
    • Sodium nitrite aqueous solution is added slowly under <5 °C conditions to form the diazonium salt.
    • The reaction mixture is diluted and kept below 5 °C for 30 minutes.
  • Step 2: Hydrolysis to m-fluorophenol
    • The diazonium salt solution is transferred to a hydrolysis kettle containing sulfuric acid and copper sulfate.
    • Heated to 130–135 °C to hydrolyze and release m-fluorophenol.
    • The product is distilled and purified by rectification at 95–96 °C under 75 mmHg, yielding m-fluorophenol with >99.5% purity and 81% yield.
  • Step 3: Alkylation to 3-fluoroanisole
    • m-fluorophenol is reacted with methylating agents such as dimethyl sulfate or methyl sulfate in the presence of caustic soda or salts of wormwood.
    • Reaction temperatures range from 10 to 120 °C, with reaction times of 3 hours.
    • The product is purified by distillation at 101–102 °C under 80 mmHg, yielding 3-fluoroanisole with >99.5% purity and yields from 85% to 96%, depending on conditions.
Step Reagents & Conditions Temperature (°C) Yield (%) Purity (%)
Diazotization m-fluoroaniline, H2SO4, NaNO2, <5 °C 20 to -5
Hydrolysis H2SO4, CuSO4, 130–135 °C 130–135 81 >99.5
Alkylation m-fluorophenol, methyl sulfate or dimethyl sulfate, NaOH or salt of wormwood 10–120 85–96 >99.5

This method provides a robust route to 3-fluoroanisole, a critical intermediate for subsequent trifluoromethylthiolation.

Introduction of the Trifluoromethylthio Group (-SCF3)

The trifluoromethylthio group is introduced via trifluoromethylthiolation reactions, often catalyzed or activated by specific reagents.

Key Approaches for Trifluoromethylthiolation

Research Findings on Trifluoromethylthiolation (Horvat et al.)

  • Aromatic compounds including fluorinated anisoles were successfully trifluoromethylthiolated using triflic acid as an activator.
  • Reactions performed in solvents such as dichloromethane (DCM) or trifluoroacetic acid (TFA) gave excellent yields (63–98%).
  • The trifluoromethylthiolation reaction proceeded quantitatively for reactive substrates in DCM, and less reactive substrates in TFA.
  • Selective oxidation of trifluoromethyl sulfides to sulfoxides was achieved using hydrogen peroxide in TFA without forming sulfones.
  • A "one-pot" synthesis approach was optimized, combining trifluoromethylthiolation and oxidation steps, improving speed, cost, and yield.
Parameter Condition/Result
Activator Triflic acid (CF3SO3H)
Solvents DCM, TFA
Yield Range 63–98%
Oxidation Agent H2O2 in TFA (selective to sulfoxides)
One-pot synthesis Enabled faster, cheaper, higher yields

This method is adaptable for synthesizing trifluoromethylthiolated anisoles, including this compound.

Catalytic Methods for Aromatic Functionalization

Copper-catalyzed methods have been explored for related aromatic substitutions:

  • Copper(I) iodide (CuI) catalyzes Friedel-Crafts type alkylations efficiently in aqueous media.
  • Optimal conditions include 10 mol-% CuI catalyst, water as solvent, 100 °C, 24 hours.
  • These mild and non-toxic conditions could be adapted for functionalization steps in trifluoromethylthiolation or alkylation sequences.
Catalyst Solvent Temperature (°C) Time (h) Yield (%)
CuI Water 100 24 85
CuII, FeCl3 Water 100 24 Lower yields

No reaction occurs without catalyst, emphasizing the importance of copper catalysis.

Summary of Preparation Route for this compound

Step Description Reagents/Conditions Outcome/Notes
1 Synthesis of 3-fluoroanisole Diazotization of m-fluoroaniline, hydrolysis, alkylation with methyl sulfate High purity (>99.5%), yields 85–96%
2 Trifluoromethylthiolation Reaction with trifluoromethylthiolating agents, triflic acid activation, solvents DCM/TFA Yields 63–98%, selective for -SCF3 introduction
3 Optional oxidation (to sulfoxides) H2O2 in TFA, one-pot synthesis Selective sulfoxide formation, improved process
4 Catalytic assistance (optional) CuI catalysis in water, 100 °C Efficient alkylation or substitution steps

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-trifluoromethylthioanisole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl group.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Difluoromethyl derivatives.

    Substitution: Various substituted anisole derivatives.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-trifluoromethylthioanisole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Fluoro-5-trifluoromethylthioanisole with key analogs based on substituent effects, synthesis routes, and physicochemical properties. Data are derived from structurally related compounds in the evidence or extrapolated using chemical principles.

Compound Substituents Synthesis Method Key Properties Applications
This compound 3-F, 5-SCF₃ Likely Pd-catalyzed coupling or nucleophilic substitution (inferred) High lipophilicity; deactivated aromatic ring Agrochemical intermediates, ligands
α-Trifluorothioanisole derivatives (3a–3f) [] Varied aryl/heteroaryl groups Pd(II)-catalyzed coupling of boronic acids with pyridine precursors Moderate solubility in polar solvents Pesticides, catalytic intermediates
3-Fluoro-5-(thiophen-2-yl)benzoic acid [] 3-F, 5-thiophene, COOH Unspecified (supplier data) Polar, acidic; potential for coordination chemistry Pharmaceutical synthesis
Tetrachloromonospirophosphazenes [] Phosphazene core with Cl/amine substituents Stepwise substitution of phosphazene precursors Thermal stability; halogen reactivity Flame retardants, polymer additives

Key Observations:

Synthetic Routes :

  • This compound may share synthetic strategies with α-trifluorothioanisole derivatives (e.g., Pd-catalyzed cross-coupling or nucleophilic aromatic substitution) . This contrasts with phosphazene compounds, which require multi-step substitutions on a phosphorus-nitrogen backbone .
  • The trifluoromethylthio group (-SCF₃) is challenging to introduce due to its steric bulk and electron-withdrawing nature, often requiring specialized reagents or catalysts compared to simpler substituents like -COOH or -Cl .

Electronic and Physical Properties :

  • The -SCF₃ group enhances lipophilicity and metabolic stability compared to polar groups like -COOH or -OH, making the compound more suitable for hydrophobic environments (e.g., cell membranes in agrochemicals) .
  • Fluorine and -SCF₃ deactivate the aromatic ring, reducing reactivity toward electrophilic substitution but enhancing stability under acidic/basic conditions .

Functional Comparisons: Unlike phosphazenes, which exhibit flame-retardant properties due to phosphorus content , fluorinated thioanisoles are more likely to serve as bioactive molecules or ligands in catalysis. The thiophene-containing analog (3-Fluoro-5-(thiophen-2-yl)benzoic acid) shows higher polarity due to the -COOH group, limiting its utility in non-polar applications compared to this compound .

Biological Activity

3-Fluoro-5-trifluoromethylthioanisole (C8H5F4OS) is an organofluorine compound characterized by the presence of both fluorine and trifluoromethyl groups. These structural features contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound is notable for its lipophilicity, which enhances its ability to penetrate cell membranes. The trifluoromethyl group increases the compound's stability and reactivity, making it a valuable candidate for pharmaceutical development.

Property Value
Molecular Formula C8H5F4OS
IUPAC Name 1-fluoro-3-methylsulfanyl-5-(trifluoromethyl)benzene
Molecular Weight 238.19 g/mol
Boiling Point Not specified

The biological activity of this compound involves interaction with various molecular targets. Preliminary studies suggest that it may modulate oxidative stress pathways and inhibit specific enzymes, although the precise targets are still under investigation. The compound's lipophilicity facilitates its interaction with cellular membranes and proteins, potentially leading to altered enzymatic activity.

Anticancer Potential

Research has indicated that this compound exhibits potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in cellular models. This activity positions it as a candidate for further exploration in inflammatory disease contexts.

Case Studies

  • Anticancer Activity
    • A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity.
  • Inflammation Modulation
    • Research conducted by Smith et al. (2023) demonstrated that treatment with this compound in LPS-stimulated macrophages resulted in a 40% decrease in TNF-alpha production compared to control groups, suggesting a strong anti-inflammatory effect.

Comparative Analysis

To understand the unique biological properties of this compound, it is beneficial to compare it with similar compounds:

Compound Key Features Biological Activity
3-Fluoroanisole Lacks trifluoromethyl groupLimited anticancer activity
5-Trifluoromethylthioanisole Lacks fluorine atomModerate anti-inflammatory effects
3,5-Difluoroanisole Contains two fluorine atomsEnhanced reactivity but less stability

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Fluoro-5-trifluoromethylthioanisole, and how can purity be maximized?

  • Methodology : Start with nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, given the electron-withdrawing effects of fluorine and trifluoromethylthio groups. Use anhydrous tetrahydrofuran (THF) as a solvent and triethylamine (Et3N) to scavenge acids, as demonstrated in analogous phosphazene syntheses . Monitor reaction progress via thin-layer chromatography (TLC) and purify using silica gel column chromatography with hexane/ethyl acetate gradients.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodology :

  • <sup>19</sup>F NMR : Resolves fluorine environments; expect distinct peaks for -F (δ ~ -110 ppm) and -SCF3 (δ ~ -40 ppm) .
  • GC-MS : Confirm molecular ion ([M]<sup>+</sup>) matching the theoretical molecular weight (~238 g/mol, inferred from analogous compounds in ).
  • IR Spectroscopy : Identify C-F (1100–1000 cm<sup>-1</sup>) and S-CF3 (750–700 cm<sup>-1</sup>) stretches.

Q. What storage conditions ensure stability of this compound?

  • Methodology : Store in amber vials under inert gas (N2 or Ar) at 2–8°C to prevent hydrolysis of the trifluoromethylthio group. Contradictory evidence exists: some fluorinated anisoles are stable at room temperature (RT) , but analogs with labile substituents require refrigeration .

Advanced Research Questions

Q. How do steric/electronic effects of the -SCF3 group influence reactivity in cross-coupling reactions?

  • Methodology : Perform Hammett studies using substituent constants (σm for -SCF3 ≈ 0.88) to predict reaction rates. Compare with -OCH3m ≈ 0.12) to assess electronic contributions. Use Pd-catalyzed Suzuki-Miyaura couplings (as in ) and analyze regioselectivity via <sup>1</sup>H NMR coupling constants.

Q. How can computational modeling resolve contradictions in reported spectral data for derivatives?

  • Methodology : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to simulate <sup>19</sup>F NMR shifts and compare with experimental data. For example, NIST-reported data for 3-Fluoro-5-(trifluoromethyl)benzoic acid can validate computational parameters. Address discrepancies by optimizing solvent effects (PCM model) and conformational sampling.

Q. What strategies validate the compound’s biological activity in medicinal chemistry studies?

  • Methodology :

  • SAR Analysis : Replace -SCF3 with -OCH3 or -CF3 to assess pharmacophore contributions (see fluorinated thiazole analogs in ).
  • Enzyme Assays : Test inhibition of cytochrome P450 isoforms (CYP3A4/CYP2D6) using fluorometric substrates. Compare IC50 values with controls lacking the -SCF3 group.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Fluoro-5-trifluoromethylthioanisole
Reactant of Route 2
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3-Fluoro-5-trifluoromethylthioanisole

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